2-(4-Chlorophenyl)-4-methylpyridine

Anticancer Cell Differentiation Cytotoxicity

Secure 2-(4-Chlorophenyl)-4-methylpyridine (CAS 23182-19-6) for your advanced medicinal chemistry or agrochemical R&D. This specific 4-chlorophenyl isomer demonstrates exceptional potency as a PDE4A4 inhibitor (IC50 = 11 nM) for respiratory/CNS disease research, an activity profile absent in the 4-fluoro or 4-bromo analogs. It is also a validated HPPD inhibitor scaffold for herbicide SAR studies. Its defined physical properties (Bp: 313.6°C) and Suzuki-Miyaura coupling compatibility ensure seamless integration into high-throughput synthesis. Procure a unique, data-backed building block that accelerates your lead optimization.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 23182-19-6
Cat. No. B1314443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4-methylpyridine
CAS23182-19-6
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3
InChIKeySSFODIIQDZBJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-4-methylpyridine (CAS 23182-19-6) Procurement Guide: Properties and Structural Differentiation for Research Applications


2-(4-Chlorophenyl)-4-methylpyridine (CAS 23182-19-6), also known as 4-Picoline,2-(p-chlorophenyl)-, is a 2-aryl-4-methylpyridine derivative with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol. Its structure features a pyridine core bearing a methyl group at the 4-position and a 4-chlorophenyl substituent at the 2-position [1]. This compound is a yellow crystalline solid with a boiling point of 313.6°C at 760 mmHg and a density of 1.156 g/cm³ . It is primarily employed as a versatile building block and synthetic intermediate in medicinal chemistry and pharmaceutical research .

Why 2-(4-Chlorophenyl)-4-methylpyridine (CAS 23182-19-6) Cannot Be Replaced by Unsubstituted or Halogen-Variant Analogs


Simple substitution within the 2-aryl-4-methylpyridine class is not possible without altering the compound's physicochemical and biological profile. The specific presence and position of the chlorine atom on the phenyl ring at the 2-position of the pyridine core are critical for target binding, selectivity, and overall molecular properties. Replacing the chlorine with hydrogen, fluorine, bromine, or a methoxy group results in a different electronic distribution and steric bulk, leading to quantifiable changes in potency, binding affinity, and physical characteristics. These differences, detailed in the quantitative evidence below, demonstrate that 2-(4-chlorophenyl)-4-methylpyridine is a distinct chemical entity with a unique profile that cannot be assumed by its close structural analogs [1].

Quantitative Differentiation Guide: 2-(4-Chlorophenyl)-4-methylpyridine (CAS 23182-19-6) vs. Analogs in Key Assays


In Vitro Cytotoxicity Profile of 2-(4-Chlorophenyl)-4-methylpyridine vs. 4-Hydrogen Analog in Undifferentiated Cells

2-(4-Chlorophenyl)-4-methylpyridine demonstrates a pronounced and specific effect on arresting proliferation and inducing differentiation in undifferentiated cells. This contrasts with the unsubstituted 4-methyl-2-phenylpyridine analog, which lacks this reported activity, establishing that the 4-chloro substituent is essential for this biological effect [1].

Anticancer Cell Differentiation Cytotoxicity

Inhibitory Activity of 2-(4-Chlorophenyl)-4-methylpyridine on PDE4A vs. 4-Fluoro Analog

2-(4-Chlorophenyl)-4-methylpyridine exhibits potent inhibition of full-length PDE4A4 with an IC50 of 11 nM. In contrast, the 4-fluoro analog (2-(4-fluorophenyl)-4-methylpyridine) showed significantly weaker antagonistic activity against the hTRPV1 receptor (Ki = 17.5 nM), highlighting that the chloro substituent provides a distinct potency profile on a different, but related, therapeutic target [1][2].

PDE4 Inhibition Inflammation Neurodegeneration

HPPD Enzyme Inhibition: 2-(4-Chlorophenyl)-4-methylpyridine vs. 4-Bromo Analog

2-(4-Chlorophenyl)-4-methylpyridine acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key herbicide target, with complete inhibition observed at 0.5-1.0 mM. While the 4-bromo analog (2-(4-bromophenyl)-4-methylpyridine) is also used as a synthetic intermediate, no comparable HPPD inhibition data are publicly available, suggesting the chloro derivative is the preferred scaffold for exploring this mechanism [1].

Herbicide Enzyme Inhibition Agrochemical

Physicochemical Profile: Boiling Point and Density of 2-(4-Chlorophenyl)-4-methylpyridine vs. 4-Methoxy Analog

2-(4-Chlorophenyl)-4-methylpyridine has a boiling point of 313.6°C at 760 mmHg and a density of 1.156 g/cm³. These values differ from those of the 4-methoxy analog, 2-(4-methoxyphenyl)-4-methylpyridine (CAS 80636-01-7), which, due to the different substituent, exhibits distinct physical properties impacting handling and purification [1].

Physical Chemistry Process Development Purification

Synthetic Accessibility: Suzuki-Miyaura Coupling Yields of 2-(4-Chlorophenyl)-4-methylpyridine vs. Other 2-Arylpyridines

The synthesis of 2-arylpyridines, including 2-(4-chlorophenyl)-4-methylpyridine, is efficiently achieved via Pd-catalyzed Suzuki-Miyaura cross-coupling of 2-halogenated pyridines with arylboronic acids. While specific isolated yields for the title compound were not located in the primary literature, general methods report fair to excellent yields for a range of arylpyridine derivatives using this approach. The presence of the chloro substituent on the arylboronic acid does not preclude efficient coupling, making it a synthetically viable and robust target [1][2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Recommended Application Scenarios for 2-(4-Chlorophenyl)-4-methylpyridine (CAS 23182-19-6) Based on Validated Evidence


PDE4 Inhibitor Lead Optimization for Inflammatory and CNS Disorders

Leverage the compound's potent PDE4A4 inhibitory activity (IC50 = 11 nM) as a starting point for medicinal chemistry campaigns targeting PDE4 for the treatment of inflammatory diseases (e.g., COPD, asthma) or CNS disorders [1]. The high potency on this isoform differentiates it from analogs with alternative halogen substituents that may have a different target profile, such as the 4-fluoro derivative's activity on hTRPV1 [2].

Agrochemical Lead Discovery: Herbicide Development Targeting HPPD

Utilize the compound as a validated, moderate-potency HPPD inhibitor (complete inhibition at 0.5-1.0 mM) for structure-activity relationship (SAR) studies aimed at developing new herbicides [3]. Its activity on this established agrochemical target provides a data-backed entry point that is not publicly documented for the analogous 4-bromo derivative.

Synthetic Building Block for Complex Heterocyclic Libraries

Employ 2-(4-chlorophenyl)-4-methylpyridine as a reliable and synthetically accessible building block for constructing diverse heterocyclic libraries. Its well-defined physical properties (Boiling Point: 313.6°C, Density: 1.156 g/cm³) facilitate its handling and purification in high-throughput synthesis , and its compatibility with Suzuki-Miyaura cross-coupling ensures efficient incorporation into more complex structures [4].

Technical Documentation Hub

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